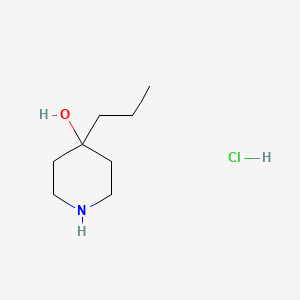
2,2-Difluoro-2-phenoxyethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9F2NO·HCl and a molecular weight of 209.62 g/mol . It is a white to off-white powder that is used primarily in research and development settings . The compound is known for its unique chemical structure, which includes a phenoxy group and two fluorine atoms attached to an ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride typically involves the reaction of 2,2-difluoroethanol with phenol in the presence of a base to form 2,2-difluoro-2-phenoxyethanol. This intermediate is then reacted with ammonia or an amine to form the corresponding amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively .
Scientific Research Applications
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or enhanced reactivity
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride: Similar in structure but with a methoxy group instead of a phenoxy group.
2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride: Contains a cyclohexyl group instead of a phenoxy group.
Uniqueness
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride is unique due to its specific combination of a phenoxy group and two fluorine atoms. This structure imparts distinct chemical and biological properties, such as increased stability and enhanced reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C8H10ClF2NO |
|---|---|
Molecular Weight |
209.62 g/mol |
IUPAC Name |
2,2-difluoro-2-phenoxyethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-8(10,6-11)12-7-4-2-1-3-5-7;/h1-5H,6,11H2;1H |
InChI Key |
ZYISHAKQFACNCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(CN)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


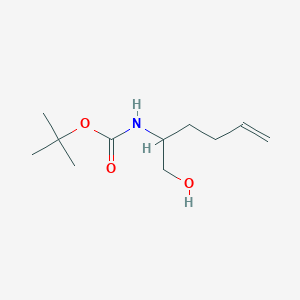
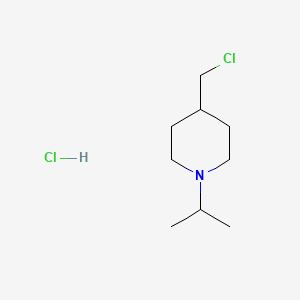

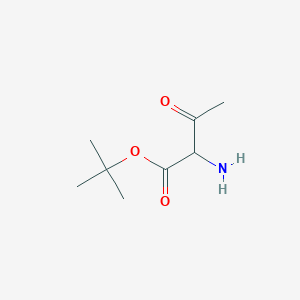
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/no-structure.png)
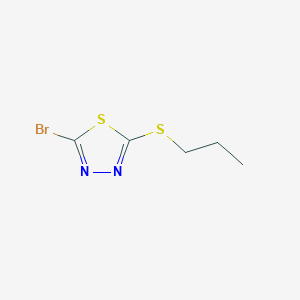
![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)
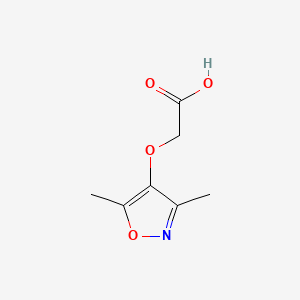
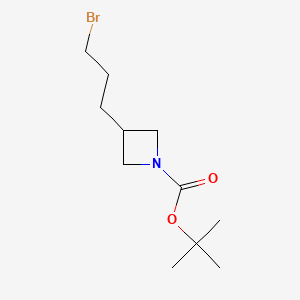

![1-([1,1'-Biphenyl]-2-yl)prop-2-en-1-one](/img/structure/B13579261.png)
